6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride
Overview
Description
6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
The synthesis of 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . The molecular weight of this compound is 149.62 .Chemical Reactions Analysis
The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .Scientific Research Applications
Memory Enhancement in Age-Related Cognitive Decline
Research demonstrates that compounds structurally related to 6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride, such as itasetron, a 5-HT3 receptor antagonist, can significantly improve memory retention abilities in aged rats. This highlights the potential role of these compounds in mitigating age-related memory degeneration, suggesting a promising avenue for research into treatments for cognitive decline associated with aging (Pitsikas & Borsini, 1996).
Serotonin Receptor Agonism and Gastrointestinal Motility
Compounds akin to this compound, such as TS-951, have demonstrated potent serotonin 5-HT4 receptor agonistic activity, significantly enhancing gastrointestinal motility in animal models without the adverse effects associated with non-selective serotonin 5-HT4 receptor agonists. This indicates a potential for these compounds to improve gastrointestinal dysfunction, offering a targeted approach with fewer side effects (Suzuki et al., 2001).
Analgesic Potential and Modulation of Dopaminergic Function
The structural analogs of this compound, such as 3,8-diazabicyclo[3.2.1]octanes, have shown significant analgesic effects in animal models, suggesting their potential as novel analgesics. These compounds have high affinity for the alpha 4 beta 2 nAChR subtype, indicating their action may involve modulation of the nicotinic system, offering a new perspective on pain management strategies (Barlocco et al., 1998).
Muscarinic Receptor Agonism and Antipsychotic Activity
Certain azabicyclooctane derivatives, such as PTAC, have shown unexpected antipsychotic-like activity despite their lack of affinity for dopamine receptors. These compounds exhibit partial agonist effects at muscarinic M2 and M4 receptors, and antagonist effects at muscarinic M1, M3, and M5 receptors, suggesting a novel approach in the treatment of schizophrenia and highlighting the complex interplay between muscarinic and dopaminergic systems in psychiatric disorders (Bymaster et al., 1998).
Neurotransmitter Transporter Imaging and Clinical Diagnosis
The development of radiotracers structurally related to this compound for positron emission tomography (PET) imaging, such as [18F]NS12137, has enabled the specific detection of neurotransmitter transporter-rich regions in the brain. This advancement in neuroimaging offers significant potential for the clinical diagnosis and monitoring of psychiatric and neurodegenerative diseases, providing insights into the function of neurotransmitter systems and the effects of therapeutic interventions (Kirjavainen et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
The 6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride is a key intermediate in the synthesis of tropane alkaloids . Tropane alkaloids are a family of compounds that display a wide array of interesting biological activities . The specific targets of these alkaloids can vary, but they often interact with various neurotransmitter systems in the body.
Result of Action
The result of the action of this compound is the production of tropane alkaloids, which have a wide array of biological activities . The specific effects at the molecular and cellular level would depend on the particular alkaloid produced and its interactions with various neurotransmitter systems.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability may be affected by factors such as temperature and pH . Additionally, its efficacy could potentially be influenced by the presence of other substances that interact with the same neurotransmitter systems.
properties
IUPAC Name |
6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c8-6-4-1-7-2-5(6)9-3-4;/h4-5,7H,1-3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNDCBCELVJGCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COC(C2=O)CN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1408075-04-6 | |
Record name | 6-Oxa-3-azabicyclo[3.2.1]octan-8-one, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1408075-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.